molecular formula C10H12N6O2S B15217443 N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide CAS No. 91789-64-9

N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide

Cat. No.: B15217443
CAS No.: 91789-64-9
M. Wt: 280.31 g/mol
InChI Key: DBEVKTKJTPGKST-UHFFFAOYSA-N
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Description

N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide: is a chemical compound with the molecular formula C10H12N6O2S It is a derivative of pyrimidine and benzenesulfonamide, combining the properties of both these chemical groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2,4,6-triaminopyrimidine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as an intermediate in various organic reactions .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 4-nitro-N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide
  • N-methyl-4-nitro-N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide
  • 4-nitro-N-((4-nitrophenyl)sulfonyl)-N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide

Uniqueness: N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide stands out due to its unique combination of the pyrimidine and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

CAS No.

91789-64-9

Molecular Formula

C10H12N6O2S

Molecular Weight

280.31 g/mol

IUPAC Name

N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide

InChI

InChI=1S/C10H12N6O2S/c11-8-7(9(12)15-10(13)14-8)16-19(17,18)6-4-2-1-3-5-6/h1-5,16H,(H6,11,12,13,14,15)

InChI Key

DBEVKTKJTPGKST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2N)N)N

Origin of Product

United States

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